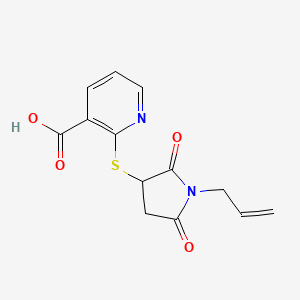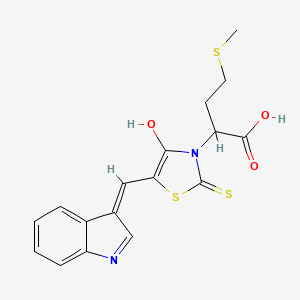
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a propenenitrile backbone with distinct functional groups, including a difluoroanilino moiety, a hydroxy group, and a phenoxyacetyl group, which contribute to its reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Propenenitrile Backbone: This step involves the reaction of a suitable nitrile precursor with an appropriate aldehyde or ketone under basic conditions to form the propenenitrile backbone.
Introduction of the Difluoroanilino Group: The difluoroanilino group can be introduced via a nucleophilic aromatic substitution reaction, where a difluoroaniline derivative reacts with the propenenitrile intermediate.
Phenoxyacetylation: The phenoxyacetyl group is typically introduced through an esterification or acylation reaction using phenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂ (Hydrogen peroxide).
Reduction: LiAlH₄, NaBH₄ (Sodium borohydride), or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
Chemistry
In chemistry, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile is studied for its reactivity and potential as a building block for more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The difluoroanilino and phenoxyacetyl groups are known to impart biological activity, making this compound a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
作用机制
The mechanism of action of (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroanilino group can enhance binding affinity to biological targets, while the hydroxy and phenoxyacetyl groups can modulate the compound’s reactivity and stability. These interactions can lead to the inhibition or activation of specific biochemical pathways, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- (Z)-3-(2,4-dichloroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile
- (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-methoxyacetyl)-2-propenenitrile
- (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenylacetyl)-2-propenenitrile
Uniqueness
Compared to similar compounds, (Z)-3-(2,4-difluoroanilino)-3-hydroxy-2-(2-phenoxyacetyl)-2-propenenitrile stands out due to the presence of both difluoroanilino and phenoxyacetyl groups, which can enhance its biological activity and chemical stability. These features make it a promising candidate for further research and development in various scientific fields.
属性
IUPAC Name |
(Z)-2-cyano-N-(2,4-difluorophenyl)-3-hydroxy-4-phenoxybut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F2N2O3/c18-11-6-7-15(14(19)8-11)21-17(23)13(9-20)16(22)10-24-12-4-2-1-3-5-12/h1-8,22H,10H2,(H,21,23)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKNWSMZLPEBOH-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=C(C#N)C(=O)NC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC/C(=C(\C#N)/C(=O)NC2=C(C=C(C=C2)F)F)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(9Z)-9-(phenylmethylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaene-8,18-dione](/img/structure/B2501751.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2501752.png)
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)

![5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid](/img/structure/B2501758.png)


![Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B2501761.png)

![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid hydrochloride](/img/structure/B2501763.png)
![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)



